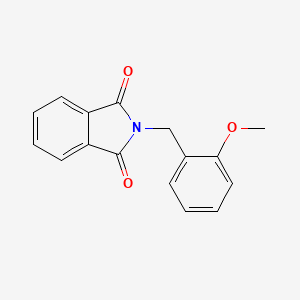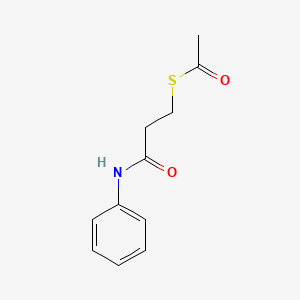
methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as Methyl 2-(benzoylamino)-4-ethyl-5-methylthiophene-3-carboxylate, is a chemical compound with a molecular formula of C18H19NO3S. It is commonly used in scientific research for its potential applications in pharmaceuticals and drug development.
Mécanisme D'action
The exact mechanism of action of methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate can have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit antibacterial activity. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in drug development. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for the study of methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate. These include further research into its mechanism of action, its potential applications in the treatment of neurological disorders, and its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies could be conducted to investigate its potential toxicity and safety for human use.
In conclusion, methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is a chemical compound with potential applications in scientific research and drug development. It has been shown to exhibit anti-inflammatory, anti-tumor, and antibacterial properties, and has been studied for its potential use in the treatment of neurological disorders. While it has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
Methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of 2-(benzoylamino)-4-ethyl-5-methylthiophene-3-carboxylic acid with methanol and thionyl chloride, followed by the reaction with methylamine. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
Methyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has potential applications in scientific research, particularly in the development of new pharmaceuticals. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
methyl 2-benzamido-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-4-12-10(2)21-15(13(12)16(19)20-3)17-14(18)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJCIWVIVSIGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5844812.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5844824.png)

![N-[2-(hydroxymethyl)phenyl]-4-methoxybenzamide](/img/structure/B5844835.png)

![ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5844847.png)
![N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B5844853.png)
![N-[4-(isobutyrylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5844855.png)
![ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5844869.png)


![7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5844909.png)

![2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5844923.png)